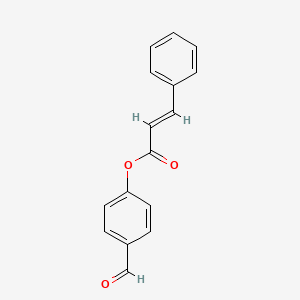![molecular formula C25H34N2 B11709584 2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylphenyl undecyl bromide.
Nucleophilic Substitution: The bromide is then reacted with 1H-benzimidazole under basic conditions to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its anticancer properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function. This interaction can lead to the inhibition of cell growth in cancer cells or the destruction of bacterial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 2-[11-(4-chlorophenyl)undecyl]-1H-benzimidazole
- 2-[11-(4-fluorophenyl)undecyl]-1H-benzimidazole
- 2-[11-(4-nitrophenyl)undecyl]-1H-benzimidazole
Uniqueness
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, making it more effective in penetrating cell membranes.
Properties
Molecular Formula |
C25H34N2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole |
InChI |
InChI=1S/C25H34N2/c1-21-17-19-22(20-18-21)13-9-7-5-3-2-4-6-8-10-16-25-26-23-14-11-12-15-24(23)27-25/h11-12,14-15,17-20H,2-10,13,16H2,1H3,(H,26,27) |
InChI Key |
LGSJFUPWBADYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCCCCCCCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)
![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)



![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)
![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
